molecular formula C24H31ClOPSi+ B12807072 2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride

2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride

Cat. No.: B12807072
M. Wt: 430.0 g/mol
InChI Key: NEUMNYXEDIPGJD-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride is a chemical compound with the molecular formula C24H30ClOPSi. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its ability to act as a reactant in various chemical reactions, making it a valuable tool in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride in benzene at gentle reflux for 18 hours. Upon cooling, the resulting phosphonium salt can be recovered by filtration and purified by triturating with diethyl ether, yielding the product in 94% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include alkenes (from Wittig reactions) and substituted phosphonium salts (from nucleophilic substitution reactions) .

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium group can stabilize negative charges, facilitating the formation of carbon-carbon bonds in Wittig reactions. The trimethylsilyl group provides steric protection, enhancing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride is unique due to the presence of the trimethylsilyl group, which provides steric protection and enhances its reactivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules, where selectivity and reactivity are crucial .

Properties

Molecular Formula

C24H31ClOPSi+

Molecular Weight

430.0 g/mol

IUPAC Name

triphenyl(2-trimethylsilylethoxymethyl)phosphanium;hydrochloride

InChI

InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;

InChI Key

NEUMNYXEDIPGJD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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